molecular formula C17H17FN2O4S B5149118 N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No.: B5149118
M. Wt: 364.4 g/mol
InChI Key: MVGJQAKHHQVJFB-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as protein kinase inhibitors and is currently undergoing clinical trials for the treatment of lymphoma, leukemia, and other solid tumors.

Mechanism of Action

N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key protein kinase involved in the signaling pathway of B-cell receptors, which are important for the survival and growth of B-cell lymphomas. By inhibiting BTK, this compound can block the survival signals of cancer cells and induce their apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a selective inhibitory effect on BTK and other kinases, without affecting other cellular processes. It has also been shown to have a good pharmacokinetic profile, with high oral bioavailability and good tissue distribution.

Advantages and Limitations for Lab Experiments

The advantages of N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide for lab experiments include its potency, selectivity, and good pharmacokinetic profile. However, its limitations include the need for further optimization and validation of its efficacy and safety in clinical trials.

Future Directions

There are several potential future directions for the development of N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide and other protein kinase inhibitors. These include the optimization of their pharmacokinetic and pharmacodynamic properties, the development of combination therapies with other drugs, and the identification of biomarkers for patient selection and monitoring of treatment response. Additionally, the use of this compound in combination with immunotherapy may provide a novel approach for the treatment of cancer.

Synthesis Methods

The synthesis of N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, including the reaction of 4-fluorobenzenesulfonyl chloride with morpholine, followed by the reaction of the resulting intermediate with 3-aminobenzoic acid. The final product is obtained after purification using column chromatography and recrystallization.

Scientific Research Applications

N-(4-fluorophenyl)-3-(4-morpholinylcarbonyl)benzenesulfonamide has shown promising results in preclinical studies as a potent inhibitor of various protein kinases, including BTK, ITK, and TXK. These kinases are involved in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. This compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Properties

IUPAC Name

N-(4-fluorophenyl)-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4S/c18-14-4-6-15(7-5-14)19-25(22,23)16-3-1-2-13(12-16)17(21)20-8-10-24-11-9-20/h1-7,12,19H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGJQAKHHQVJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CC(=CC=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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